

A Comprehensive Guide to the Nomenclature of D-Galactosan Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **D-Galactosan**

Cat. No.: **B020825**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the nomenclature of **D-Galactosan**, a dehydrated form of galactose. A thorough understanding of the precise naming conventions, guided by IUPAC standards, is critical for unambiguous scientific communication, particularly in the fields of carbohydrate chemistry, glycobiology, and drug development where structural specificity is paramount. This document elucidates the systematic nomenclature of various **D-Galactosan** isomers, detailing the significance of anhydro bridges and stereochemical descriptors.

Introduction to D-Galactosan

D-Galactosan is a general term for anhydro derivatives of D-galactose, formed by the intramolecular removal of a water molecule. This process results in the formation of an additional ether linkage, known as an anhydro bridge, between two hydroxyl groups of the sugar ring. The position of this anhydro bridge and the stereochemistry of the parent D-galactose molecule give rise to various isomers, each with a unique and precise IUPAC name. The most commonly encountered isomer, often referred to simply as **D-Galactosan**, is 1,6-Anhydro- β -D-galactopyranose^[1]^[2]^[3].

Decoding the IUPAC Nomenclature

The systematic IUPAC name for a **D-Galactosan** isomer provides explicit information about its structure. The key components of the name are:

- Anhydro Bridge Designation: This numerical prefix (e.g., "1,6-anhydro-") indicates the two carbon atoms of the sugar that are linked by the anhydro bridge.
- Stereochemical Configuration: The "D" designation refers to the configuration of the chiral center furthest from the anomeric carbon (C5 in galactose). The anomeric configuration is specified as either α (alpha) or β (beta).
- Parent Sugar Name: This specifies the underlying monosaccharide, in this case, "galacto-".
- Ring Size: The suffix "-pyranose" indicates a six-membered ring structure, while "-furanose" would denote a five-membered ring.

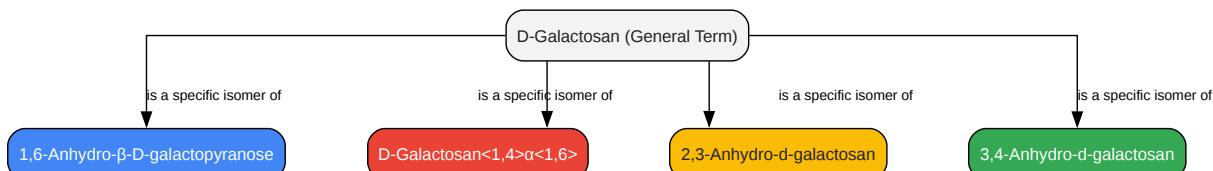
For instance, in 1,6-Anhydro- β -D-galactopyranose, the name breaks down as follows:

- 1,6-Anhydro-: The anhydro bridge connects carbon 1 and carbon 6.
- β -: The anomeric configuration is beta.
- D-galactopyranose: The sugar is D-galactose in a six-membered ring form.

Key Isomers of D-Galactosan

The structural diversity of **D-Galactosan** is captured in the distinct nomenclature for each isomer. The following table summarizes the IUPAC names and key structural features of several known **D-Galactosan** isomers.

Common Name/General Term	IUPAC Name	Anhydro Bridge(s)	Ring Form
D-Galactosan	1,6-Anhydro- β -D-galactopyranose	1,6	Pyranose
D-Galactosan<1,4> α <1,6>	1,4:1,6-Dianhydro- α -D-galactopyranose (inferred)	1,4 and 1,6	Pyranose
2,3-Anhydro-d-galactosan	(2R,4S,5S,6R)-3,8,9-trioxatricyclo[4.2.1.0 _{2,6}]nonan-5-ol	2,3	Tricyclic
3,4-Anhydro-d-galactosan	Not explicitly found	3,4	Not specified


Experimental Protocols

The characterization and identification of **D-Galactosan** isomers rely on a combination of analytical techniques. While this guide does not detail specific experimental protocols from cited literature, the general methodologies employed in carbohydrate structure elucidation include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ^1H and ^{13}C NMR are fundamental for determining the connectivity of atoms and the stereochemistry of the molecule. 2D NMR techniques like COSY and HMBC are used to map out the complete structure.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation patterns, which can help in identifying the specific isomer.
- X-ray Crystallography: For crystalline solids, X-ray crystallography provides the most definitive three-dimensional structure.
- Chemical Derivatization and Degradation: Classical methods involving methylation analysis and periodate oxidation can provide valuable structural information, as demonstrated in the study of **D-Galactosan<1,4> α <1,6>**^[4].

Logical Relationship of D-Galactosan Nomenclature

The following diagram illustrates the hierarchical relationship between the general term "D-Galactosan" and its specific, systematically named isomers.

[Click to download full resolution via product page](#)

Caption: Hierarchical relationship of **D-Galactosan** nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [A Comprehensive Guide to the Nomenclature of D-Galactosan Isomers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020825#d-galactosan-nomenclature-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com